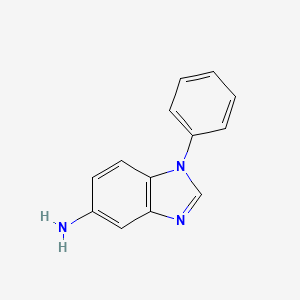

1-phenyl-1H-1,3-benzodiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQMNGQWESPAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359478 | |

| Record name | 5-Amino-1-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53897-95-3 | |

| Record name | 5-Amino-1-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyl 1h 1,3 Benzodiazol 5 Amine and Its Analogs

Conventional Synthetic Pathways

Traditional methods for synthesizing the benzimidazole (B57391) scaffold, the core of 1-phenyl-1H-1,3-benzodiazol-5-amine, have been well-established for many years. These pathways typically involve condensation reactions, various ring-closure techniques, and subsequent modifications of functional groups to yield the desired amine product.

Condensation Reactions in Benzimidazole Core Formation

The most common and direct route to the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. connectjournals.comnih.gov This reaction often requires harsh dehydrating conditions, utilizing agents such as strong acids like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid. nih.govnih.gov

Another widely used variation involves the condensation of o-phenylenediamines with aldehydes. nih.gov This method typically requires an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring. A variety of oxidants have been employed, including nitrobenzene, copper(II) acetate, and mercuric oxide. nih.gov The general scheme for this reaction involves the initial formation of a Schiff base, followed by cyclization and subsequent oxidation to furnish the benzimidazole product.

A notable example is the synthesis of 2-substituted benzimidazoles from the reaction of o-phenylenediamine and various aldehydes. The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring. To obtain the 1-phenyl substituted core, N-substituted o-phenylenediamines can be utilized.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| o-phenylenediamine | Carboxylic Acid | Strong Acid (e.g., PPA, HCl) | 2-substituted benzimidazole |

| o-phenylenediamine | Aldehyde | Oxidizing Agent | 2-substituted benzimidazole |

| N-phenyl-o-phenylenediamine | Carboxylic Acid/Aldehyde | Acid/Oxidant | 1-phenyl-2-substituted benzimidazole |

Ring-Closure Approaches to 1,3-Benzodiazoles

Beyond direct condensation, other ring-closure strategies offer alternative pathways to the 1,3-benzodiazole system. One such approach involves the intramolecular cyclization of appropriately substituted anilines. For instance, the intramolecular coupling of amidine and halogen groups on an aromatic ring can lead to the formation of the benzimidazole ring. nih.gov

Another strategy involves using azobenzenes as starting materials. nih.govresearchgate.net Through photoreduction in the presence of an alcohol, azobenzenes can be converted to hydrazobenzenes. Subsequent acid-catalyzed transformation can lead to the formation of N-phenylbenzene-1,2-diamines, which are key precursors for 1-phenyl-1H-benzimidazoles. nih.gov

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic rings. nih.govorganic-chemistry.orgwikipedia.org This method involves the intramolecular reaction of two terminal alkene groups, catalyzed by a metal complex, typically ruthenium-based, to form a cyclic alkene. wikipedia.org While not a direct method for the aromatic benzimidazole core, RCM can be employed to synthesize precursors or analogs with cyclic constraints. The reaction proceeds through a metallacyclobutane intermediate. wikipedia.org

Functional Group Interconversions Leading to the Amine Moiety

Once the 1-phenyl-1H-1,3-benzodiazole core is established, the introduction of the amine group at the 5-position is often achieved through functional group interconversion. A common strategy is the reduction of a nitro group. The synthesis can be designed to start with a substituted o-phenylenediamine that already contains a nitro group at the desired position (e.g., 4-nitro-o-phenylenediamine). Following the formation of the 1-phenyl-5-nitro-1H-1,3-benzodiazole, the nitro group can be reduced to the corresponding amine using various reducing agents. researchgate.net

Common reducing agents for the conversion of an aromatic nitro group to an amine include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst). vanderbilt.edu Another effective method mentioned for related heterocyclic systems is the use of iron in ammonium (B1175870) chloride solution. nih.gov

| Starting Functional Group | Reagents | Resulting Functional Group |

| Nitro (-NO2) | H2, Pd/C | Amine (-NH2) |

| Nitro (-NO2) | Fe, NH4Cl | Amine (-NH2) |

| Azide (-N3) | H2, Pd/C or LiAlH4 | Amine (-NH2) |

Advanced and Green Synthesis Strategies

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable synthetic methods. These advanced strategies often lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional pathways.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry technique. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. arkat-usa.org This technique has been successfully applied to the synthesis of benzimidazole derivatives. connectjournals.comarkat-usa.orgnih.gov

For instance, the condensation of o-phenylenediamines with carboxylic acids or their derivatives can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using greener solvents. connectjournals.comtandfonline.com A study reported the synthesis of 5(6)-nitro-1H-benzimidazoles from iminoester hydrochlorides and 4-nitro-o-phenylenediamine (B140028) under microwave conditions, highlighting the speed and efficiency of this method. researchgate.net The reactions are often cleaner, producing fewer byproducts compared to conventional heating. arkat-usa.org

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours to Days | Variable | Higher (solvents, energy) |

| Microwave Irradiation | Minutes | Generally Higher | Lower (less solvent, energy) |

Catalytic Approaches for Derivatization

The use of catalysts in the synthesis of benzimidazoles offers several advantages, including increased reaction rates, higher selectivity, and the ability to perform reactions under milder conditions. Various catalytic systems have been developed for the synthesis and derivatization of the benzimidazole core.

Transition metal catalysts, such as those based on manganese, have been used for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from o-phenylenediamine and alcohols. Copper-catalyzed reactions have also been employed in the synthesis of complex benzimidazole-containing hybrid molecules. nih.gov For example, a copper(I)-catalyzed three-component reaction of a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene has been developed for the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. nih.gov

Furthermore, tin(II) chloride (SnCl2) has been utilized in a tandem reaction sequence involving reduction, ammonolysis, condensation, and deamination to synthesize 1-(phenylsulfonyl)-1H-benzimidazole derivatives from nitriles and 2-nitro-N-phenylbenzenesulfonamide. researchgate.net This demonstrates the utility of catalytic systems in streamlining multi-step syntheses into more efficient one-pot procedures.

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of asymmetrically substituted benzimidazoles such as this compound presents significant challenges in controlling both chemo- and regioselectivity. The primary challenge lies in the selective formation of the correct isomer, where the phenyl group is attached to the N-1 position and the amine is at the C-5 position of the benzimidazole core.

A principal strategy to achieve regiocontrol in N-aryl benzimidazole synthesis involves the use of pre-functionalized starting materials. For the target molecule, a plausible and highly regioselective route involves the condensation of a specifically substituted o-phenylenediamine with a one-carbon synthon. The synthesis would commence with an N-arylated diamine, such as N-phenyl-4-nitro-o-phenylenediamine. The cyclization of this intermediate, for example with formic acid, followed by the chemoselective reduction of the nitro group to an amino group, would yield the desired this compound. This approach locks in the position of the N-phenyl group from the start, thus avoiding the formation of the N-3-phenyl isomer. A similar strategy has been employed for the synthesis of 2-(4-aminophenyl)-5-aminobenzimidazole, which involves the reaction of 4-nitro-1,2-phenylenediamine with 4-nitrobenzoyl chloride, followed by reduction. csic.es

Direct N-arylation of a pre-formed 5-aminobenzimidazole (B183301) (or a protected precursor like 5-nitrobenzimidazole) is generally less favored due to the difficulty in controlling the site of arylation (N-1 vs. N-3). However, significant advances in catalysis have provided methods for the regiospecific synthesis of N-aryl benzimidazoles. mit.edu Palladium-catalyzed C-N cross-coupling reactions, in particular, have emerged as a powerful tool. nih.gov These methods can achieve high selectivity through the careful selection of ligands and reaction conditions. For instance, palladium catalysts have been used to mediate the selective coupling of bifunctional aryl electrophiles with two different nitrogen nucleophiles in a cascade process to predictably form complex heterocycles. acs.orgnih.gov This type of catalytic system is designed to differentiate between nitrogen atoms based on their electronic and steric environment, thereby controlling the regiochemical outcome.

The table below summarizes findings from a palladium-catalyzed method for the regioselective synthesis of N-aryl benzimidazolones, which demonstrates the high level of control achievable in related systems.

| Aryl Halide Substrate | Urea (B33335) Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromo-2-chlorobenzene | Benzylurea | Pd-precatalyst P1 / K₃PO₄ | 85 | nih.gov |

| 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | Benzylurea | Pd-precatalyst P1 / K₃PO₄ | 93 | nih.gov |

| 1-Bromo-2-chloro-4,5-dimethylbenzene | Benzylurea | Pd-precatalyst P1 / K₃PO₄ | 86 | nih.gov |

| 1-Bromo-2-chlorobenzene | Allylurea | Pd-precatalyst P1 / K₃PO₄ | 78 | nih.gov |

| 1-Bromo-2-chlorobenzene | (Cyclohexylmethyl)urea | Pd-precatalyst P1 / K₃PO₄ | 84 | nih.gov |

This interactive table illustrates the scope and efficiency of a palladium-catalyzed cascade reaction for synthesizing benzimidazolones, highlighting the consistently high yields across various substrates. nih.gov

Chemoselectivity is another critical consideration, particularly during reduction steps. In a synthetic route involving a nitro-intermediate, the reducing agent must selectively reduce the nitro group without affecting the benzimidazole ring or other functional groups. Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) is a common and effective method for this transformation. csic.es

Library Synthesis and High-Throughput Approaches for Benzimidazole Derivatives

The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, driving the development of high-throughput methods for generating large libraries of derivatives for screening. jocpr.comnih.gov These approaches aim to rapidly synthesize a multitude of structurally diverse analogs by varying substituents at different positions on the benzimidazole core.

Liquid-Phase Combinatorial Synthesis (LPCS): One efficient strategy for library generation is liquid-phase combinatorial synthesis, which utilizes a soluble polymer support like polyethylene (B3416737) glycol (PEG). acs.orgnih.gov This methodology combines the advantages of solid-phase synthesis (ease of purification) and solution-phase chemistry (homogeneous reaction conditions). acs.org In a typical LPCS workflow for benzimidazoles, a precursor such as 4-fluoro-3-nitrobenzoic acid is attached to the PEG support. nih.gov This is followed by a sequence of reactions, including nucleophilic substitution with various primary amines, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring. nih.gov Further diversity can be introduced by alkylating or acylating the benzimidazole core before cleaving the final products from the soluble support. acs.orgnih.gov This approach allows for the creation of libraries with multiple points of diversity in high yield and purity. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a cornerstone of high-throughput chemistry and is particularly well-suited for the synthesis of benzimidazole libraries. jocpr.combenthamdirect.com Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while improving yields and product purity. wisdomlib.orgmdpi.com This "green chemistry" approach often proceeds under solvent-free conditions or in environmentally benign solvents, further enhancing its appeal. jocpr.commdpi.com

Numerous protocols exist for the microwave-assisted synthesis of benzimidazoles, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. benthamdirect.commdpi.com For instance, a highly efficient, solvent-free method for synthesizing 1,2-disubstituted benzimidazoles involves reacting an N-substituted-o-phenylenediamine with an aldehyde using a catalytic amount of Erbium(III) triflate (Er(OTf)₃) under microwave irradiation. mdpi.com This method provides access to a diverse range of products in excellent yields within minutes, as detailed in the table below.

| Aldehyde Substrate | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 5 | 95 | mdpi.com |

| p-Methylbenzaldehyde | 5 | 99 | mdpi.com |

| p-Methoxybenzaldehyde | 5 | 96 | mdpi.com |

| o-Hydroxybenzaldehyde | 7 | 90 | mdpi.com |

| p-Chlorobenzaldehyde | 5 | 94 | mdpi.com |

| p-Fluorobenzaldehyde | 5 | 92 | mdpi.com |

| p-Nitrobenzaldehyde | 10 | 86 | mdpi.com |

This interactive table showcases the efficiency of a microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes, demonstrating rapid reaction times and high yields. mdpi.com

These high-throughput and combinatorial methods are indispensable in modern medicinal chemistry, enabling the rapid exploration of chemical space around the benzimidazole scaffold to identify novel compounds with desired biological activities. benthamdirect.comstanford.edu

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 1h 1,3 Benzodiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, offering detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy identifies the number and types of hydrogen atoms in a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, the connectivity of protons can be determined. For 1-phenyl-1H-1,3-benzodiazol-5-amine, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the phenyl ring, the benzimidazole (B57391) core, the amine (-NH₂) group, and the unique proton at the C2 position of the imidazole (B134444) ring.

Despite a thorough review of scientific literature, specific experimental ¹H NMR data (chemical shifts and coupling constants) for this compound has not been located in publicly accessible databases and publications. Characterization for related compounds is widely available, but data for this specific molecule remains elusive. bldpharm.comambeed.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom typically produces a distinct signal, revealing the total number of different carbon environments. The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). For this compound, one would expect to observe signals for the carbons of the phenyl group and the nine distinct carbons of the 5-aminobenzimidazole (B183301) moiety.

As with ¹H NMR, specific, experimentally determined ¹³C NMR spectral data for this compound are not available in the surveyed scientific literature. bldpharm.comambeed.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as absorption bands. Key functional groups in this compound, such as the N-H bonds of the amine, the C-N bonds, the C=N bond of the imidazole ring, and the aromatic C-H and C=C bonds, would produce characteristic peaks in an IR spectrum.

Detailed experimental IR absorption data for this compound is not present in the reviewed scientific papers and spectral databases.

Mass Spectrometry Techniques in Molecular Mass Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₃H₁₁N₃), the exact mass is a critical piece of identifying information.

Based on its molecular formula, the predicted monoisotopic mass and the mass-to-charge ratio for its common adducts have been calculated. uni.lu This data is crucial for confirming the identity of the compound in a sample when analyzed by HRMS.

Table 1: Predicted HRMS Data for this compound uni.lu

| Description | Value |

| Molecular Formula | C₁₃H₁₁N₃ |

| Monoisotopic Mass | 209.09529 Da |

| [M+H]⁺ (protonated molecule) | 210.10257 m/z |

| [M+Na]⁺ (sodium adduct) | 232.08451 m/z |

| [M-H]⁻ (deprotonated molecule) | 208.08801 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate volatile compounds in a mixture and to identify them based on their retention time and mass spectrum. The mass spectrum generated provides a fragmentation pattern, which acts as a molecular "fingerprint" that can be compared to spectral libraries for identification.

A GC-MS analysis of this compound would provide its retention time under specific chromatographic conditions and a mass spectrum showing the molecular ion peak and characteristic fragment ions. However, no experimental GC-MS data for this compound could be located in the surveyed scientific literature.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

In the absence of experimental data, theoretical predictions can provide some insight. Based on its molecular formula, C₁₃H₁₁N₃, the monoisotopic mass is 209.0953 Da. In a typical mass spectrometry experiment, various adducts could be observed. Predicted values for common adducts are listed in the table below.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 210.1026 |

| [M+Na]⁺ | 232.0845 |

| [M+K]⁺ | 248.0585 |

| [M-H]⁻ | 208.0880 |

These values are computationally predicted and have not been experimentally verified in the literature for UPLC-MS analysis.

X-ray Crystallography and Solid-State Structural Investigations

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature revealed no published single-crystal X-ray diffraction data for this compound. The determination of a compound's solid-state structure, including its crystallographic parameters, molecular conformation, and intermolecular interactions, is exclusively possible through experimental techniques like X-ray crystallography. As no such studies have been reported, the following subsections cannot be populated with factual data.

There are no reports on the existence of polymorphs for this compound. The investigation of polymorphism requires the crystallization of the compound under various conditions and subsequent analysis by X-ray diffraction, which has not been documented for this substance. Consequently, no crystallographic parameters (such as unit cell dimensions, space group, or atomic coordinates) are available.

Without a determined crystal structure, the specific supramolecular interactions and crystal packing motifs for this compound remain unknown. While molecules of this class are expected to exhibit interactions such as π-π stacking due to the presence of aromatic rings, the actual arrangement and nature of these interactions in the solid state have not been experimentally observed.

The primary amine (-NH₂) and the benzimidazole ring system provide potential hydrogen bond donors and acceptors. It is highly probable that hydrogen bonding plays a crucial role in the crystal packing of this compound. However, in the absence of X-ray crystallographic data, the specific hydrogen bonding networks, including bond distances, angles, and the formation of motifs like dimers or chains, cannot be described.

Reactivity and Transformation Pathways of 1 Phenyl 1h 1,3 Benzodiazol 5 Amine

Oxidation Reactions of the Benzimidazole (B57391) Core and Substituents

The benzimidazole ring system is generally characterized by its considerable stability and is often resistant to oxidation under standard conditions. researchgate.net However, the substituents on the 1-phenyl-1H-1,3-benzodiazol-5-amine molecule, specifically the primary amino group and the N-phenyl group, can be susceptible to oxidative processes.

While direct oxidation of the benzimidazole nucleus requires harsh conditions, the primary aromatic amine at the C-5 position can be more readily oxidized. Depending on the oxidant and reaction conditions, this can lead to a variety of products. Mild oxidation might lead to the formation of nitroso or nitro compounds, whereas stronger oxidants could potentially lead to polymerization or degradation of the molecule. The nitrogen atoms within the imidazole (B134444) ring have an oxidation state of -3. quora.comlibretexts.org In certain coordination complexes, the benzimidazole nitrogen can participate in redox processes centered on a metal ion, as seen in ruthenium complexes used for phenol (B47542) oxidation, though this does not represent a direct oxidation of the heterocyclic ring itself. nih.gov

Reduction Methodologies Applied to this compound Derivatives

Reduction reactions are most relevant in the synthesis of this compound itself, typically starting from its corresponding nitro derivative, 5-nitro-1-phenyl-1H-1,3-benzodiazole. The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com A variety of reagents and conditions can be employed for this purpose, offering different levels of selectivity and reactivity. researchgate.netmt.com

Commonly used methods for the reduction of the nitro group to an amine include catalytic hydrogenation and chemical reduction using metals. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

| Method | Reagents/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Room temperature/pressure, various solvents (e.g., Ethanol, Methanol) | Highly efficient and clean method. May also reduce other susceptible functional groups. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Room or elevated temperature/pressure | A common alternative to Pd/C, especially if dehalogenation is a concern. masterorganicchemistry.comcommonorganicchemistry.com |

| Metal/Acid Reduction | Iron (Fe), Hydrochloric Acid (HCl) or Acetic Acid | Refluxing acid | A classic and cost-effective method often used in industrial-scale synthesis. |

| Metal/Acid Reduction | Tin (Sn) or Zinc (Zn), Hydrochloric Acid (HCl) | Acidic conditions | Effective but may require removal of metal salt byproducts. masterorganicchemistry.com |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol or other organic solvents | A milder method that can be selective in the presence of other reducible groups. wikipedia.org |

This table summarizes common laboratory methods for the reduction of an aromatic nitro group to an amine, a key step in synthesizing the title compound.

The choice of method often depends on the presence of other functional groups in the molecule and the desired scale of the reaction. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields. commonorganicchemistry.com

Electrophilic Aromatic Substitution on the Benzimidazole Ring System

The benzimidazole ring system of this compound is activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the 5-amino group. The amino group is a strong activating, ortho, para-directing group. youtube.com This means that incoming electrophiles will preferentially attack the positions ortho and para to the amine, which are the C-6 and C-4 positions of the benzimidazole ring.

The reaction proceeds via the typical electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the electrophile (E+) in a rate-determining step to form a resonance-stabilized carbocation intermediate (a sigma complex). savemyexams.com Subsequent deprotonation restores the aromaticity of the ring. savemyexams.com

Key electrophilic substitution reactions include:

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com This would lead to the introduction of a nitro group at the C-4 or C-6 position. Given the strong activation by the amino group, the reaction may need to be controlled to prevent multiple nitrations. Sometimes, protecting the amino group as an acetamide (B32628) is necessary to moderate its reactivity and improve selectivity. youtube.com

Halogenation: Direct halogenation (e.g., with Br₂ or Cl₂) can occur, often catalyzed by a Lewis acid. However, due to the high activation of the ring by the amino group, a catalyst may not always be necessary. The reaction would yield 4-halo and/or 6-halo derivatives.

Nucleophilic Reactivity of the Amine Functionality

The primary amino group at the C-5 position is a key center of nucleophilic reactivity in this compound. evitachem.com The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of a wide range of derivatives.

| Reaction Type | Reagents | Product Type | Description |

| Acylation | Acyl chlorides, Acid anhydrides | Amides | The amine attacks the carbonyl carbon of the acylating agent to form a stable amide linkage. This is often done in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. nih.gov |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | The amine undergoes condensation with a carbonyl compound, typically under acidic or basic catalysis, to form a C=N double bond. wikipedia.orgresearchgate.netmedipol.edu.tr |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Direct reaction with alkyl halides can lead to the formation of more substituted amines. However, this reaction can be difficult to control and may result in a mixture of products (mono-, di-, and even quaternary ammonium (B1175870) salts). |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. |

The formation of Schiff bases is a particularly notable reaction. It involves the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. wikipedia.org These reactions are often straightforward and high-yielding. researchgate.netmedipol.edu.tr Acylation is also a common transformation, used both to synthesize new derivatives and as a protecting strategy for the amine group during other reactions. nih.govnih.gov

Other Significant Chemical Transformations

Beyond the direct reactions of its functional groups, this compound serves as a building block for more complex heterocyclic systems.

Diazotization and Azo Coupling: As a primary aromatic amine, the 5-amino group can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). slideshare.netorganic-chemistry.org The resulting diazonium salt is a versatile intermediate. It can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. researchgate.netlibretexts.org This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. slideshare.net

Cyclization Reactions: The bifunctional nature of the molecule, particularly when combined with other reagents, allows for the construction of fused ring systems. For example, reactions involving the amine and the adjacent ring positions can lead to the formation of larger heterocyclic structures. The core structure is related to o-phenylenediamine (B120857), a common precursor for synthesizing fused heterocycles like benzodiazepines and triazepines through condensation with various diketones or other bifunctional reagents. nih.govmdpi.com

Computational and Theoretical Investigations of 1 Phenyl 1h 1,3 Benzodiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure, which is crucial for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and electronic properties of compounds like 1-phenyl-1H-1,3-benzodiazol-5-amine.

In a study on 1-phenyl-X-benzimidazoles, which are structurally related to the target compound, DFT calculations were employed to determine various quantum chemical descriptors. researchgate.net The geometries of the studied benzimidazoles were optimized, and single-point calculations were performed using the B3LYP method with a 6-31G basis set. nih.gov This level of theory allows for the calculation of properties such as the energy of the Highest Occupied Molecular Orbital (εHOMO), the energy of the Lowest Unoccupied Molecular Orbital (εLUMO), the energy gap (ΔE), softness (S), and electronegativity (χ). researchgate.netnih.gov

For a series of 1-phenyl-X-benzimidazoles, these quantum chemical descriptors were correlated with their inhibitory action against the PDGF-β-receptor tyrosine kinase. researchgate.net The calculations revealed that the electronic properties, particularly the atomic charges on the nitrogen atoms, play a crucial role in the biological activity of these compounds. researchgate.net Specifically, an increase in the charge on the nitrogen atom at position 1 was found to enhance the inhibitory activity. researchgate.net This suggests that substituting the phenyl ring with electron-donating groups could improve the biological activity. researchgate.net

In a different study on N-Butyl-1H-benzimidazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze the molecular electrostatic potential (MEP). nih.gov The MEP analysis helps in identifying the sites for electrophilic and nucleophilic attack. nih.gov For N-Butyl-1H-benzimidazole, the negative potential was associated with the area of electrophilic attack, while the positive area, mainly related to the nitrogen atoms, indicated the site for nucleophilic attack. nih.gov

Table 1: Quantum Chemical Descriptors for a Series of 1-phenyl-X-benzimidazoles Note: This data is for a series of related 1-phenyl-X-benzimidazoles and not for this compound itself.

| Descriptor | Range of Values | Significance |

| εHOMO | Varies | Relates to the electron-donating ability of the molecule. |

| εLUMO | Varies | Relates to the electron-accepting ability of the molecule. |

| ΔE (LUMO-HOMO) | Varies | Indicates the chemical reactivity and stability of the molecule. |

| Atomic Charge on N1 | Varies | Correlates with biological activity; increased charge can enhance activity. researchgate.net |

This table is generated based on the descriptive findings in the cited literature; specific numerical ranges were not provided in the source.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The energy and symmetry of these orbitals are key to understanding chemical reactivity and the nature of electronic transitions within a molecule.

The HOMO-LUMO energy gap is a particularly important parameter derived from FMO analysis. A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. In the context of drug design, this can influence how a ligand interacts with a biological target. For the studied 1-phenyl-X-benzimidazoles, the HOMO and LUMO energies were key descriptors in the QSAR models developed to predict their biological activity. researchgate.net

In the investigation of N-Butyl-1H-benzimidazole, FMO analysis was also performed. nih.gov The distribution of the HOMO and LUMO orbitals provides information about the electron density and potential sites of interaction. The NBO (Natural Bond Orbital) analysis, which is related to FMO theory, showed delocalization of σ-electrons, contributing to the stabilization of the molecule. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational tools for studying the interactions between a ligand, such as this compound, and its potential biological target. These methods can predict binding modes, affinities, and the dynamic behavior of the ligand-target complex.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with the active site of a protein.

Although specific docking studies for this compound are not detailed in the provided search results, numerous studies on related benzimidazole (B57391) derivatives highlight the utility of this approach. For instance, molecular docking was used to study the binding of 1,2-diphenyl-1H-benzimidazole derivatives to the SARS-CoV-2 protein (PDB ID: 5R82). idaampublications.in These studies identified key hydrogen bond and aromatic interactions within the binding pocket and calculated docking scores to estimate binding affinity. idaampublications.in

In another study, new oxadiazole/benzimidazole hybrids were designed as EGFR inhibitors, and molecular docking was performed to investigate their binding mode in the ATP binding site of EGFR. ekb.eg The docking scores of these derivatives were comparable to the co-crystallized ligand, suggesting good binding affinity. ekb.eg Similarly, benzimidazole–thiadiazole hybrids were docked against Candida sterol 14-α demethylase (CYP51) to analyze their antifungal activity. nih.gov The docking results showed that the thiadiazole core interacts with the heme group and a hydrogen bond is formed with the Met508 residue. nih.gov

Table 2: Illustrative Molecular Docking Scores of Benzimidazole Derivatives against Various Targets Note: This data is from studies on various benzimidazole derivatives and is for illustrative purposes only.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |

| 1,2-diphenyl-1H-benzimidazole derivative (1b) | SARS-CoV-2 (5R82) | -79.53 | idaampublications.in |

| 1,2-diphenyl-1H-benzimidazole derivative (1d) | SARS-CoV-2 (5R82) | -64.72 | idaampublications.in |

| Oxadiazole/benzimidazole hybrid | EGFR | -7.4 to -8.7 | ekb.eg |

| Benzimidazole–thiadiazole hybrid (5f) | Candida CYP51 | -10.928 | nih.gov |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.

For a series of 1H-benzo[d]imidazole-5-carboxamide derivatives, MD simulations were conducted to understand their structure-activity relationship as inhibitors of Yellow Fever and Zika virus replication. ekb.egresearchgate.net These simulations help to explore the potential targets and investigate the possible binding modes. ekb.eg In a study on 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles, MD simulations were used to investigate their binding selectivity with FGFR1 and FGFR4. nih.gov The simulations, along with binding free energy calculations, provided a structural understanding of the selective inhibition mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups responsible for a specific biological activity.

A QSAR study was performed on N-((1H-Benzo[d] Imidazol-1-yl) (Phenyl) Methylene) Benzenamine analogues to understand their antifungal activity. sphinxsai.com The study found that lipophilic, structural, and steric descriptors were important for the activity. sphinxsai.com Another QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives used electronic, hydrophobicity, and steric parameters to model their cytotoxicity. nih.gov The results indicated that the size and electronic properties of the substituents on the phenyl rings significantly influence the biological activity. nih.gov

For a series of 1-phenyl-X-benzimidazoles, QSAR equations were formulated that could explain a high percentage of the variance in the data for their inhibitory action against PDGF-β-receptor tyrosin kinase. researchgate.net These models highlighted the importance of quantum chemical descriptors in predicting the biological activity. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is dictated by a complex interplay of noncovalent interactions. For aromatic and heterocyclic compounds like this compound, hydrogen bonding and π-π stacking are the predominant forces governing their supramolecular architecture. While specific crystallographic studies on this compound are not extensively detailed in the reviewed literature, the analysis of closely related benzimidazole and imidazopyridine derivatives provides significant insight into the expected intermolecular interactions.

Quantum-chemical calculations and Hirshfeld surface analysis are powerful tools to dissect and quantify these interactions. rsc.orgbonvinlab.org In many benzimidazole-containing crystal structures, classical N-H···N and C-H···N hydrogen bonds are principal drivers in the formation of the primary structural motifs. rsc.orgresearchgate.net The presence of the amine group and the nitrogen atoms within the benzimidazole core of this compound makes it a prime candidate for forming such hydrogen-bonding networks.

Furthermore, the planar phenyl and benzimidazole ring systems facilitate π-π stacking interactions. These interactions, where the aromatic rings arrange themselves in a parallel or offset fashion, play a role that is often comparable in significance to hydrogen bonding in stabilizing the crystal lattice. rsc.orgresearchgate.net The interplay between these forces can be complex; for instance, in polymorphic structures of related compounds, one form might be dominated by stronger hydrogen bonding, while another exhibits more significant π-π stacking. nih.gov The strength of these π-π interactions is sensitive to the distance between the centroids of the aromatic rings, with shorter distances indicating stronger interactions. nih.gov

A summary of intermolecular interactions observed in related compounds is presented below:

| Interaction Type | Participating Groups | Typical Role in Crystal Structure |

| N-H···N Hydrogen Bond | Amine/Imidazole (B134444) N-H and Imidazole N | Formation of primary structural motifs, chains, or dimers. rsc.orgresearchgate.net |

| C-H···N Hydrogen Bond | Aromatic C-H and Imidazole N | Stabilization of the primary motifs and linking of molecules. rsc.orgbonvinlab.orgresearchgate.net |

| π-π Stacking | Phenyl and Benzimidazole rings | Formation of columns or layers, significant contribution to lattice energy. rsc.orgbonvinlab.orgnih.govnih.gov |

| C-H···π Interaction | Aromatic C-H and π-system of an adjacent ring | Further stabilization of the three-dimensional crystal packing. bonvinlab.org |

This interactive table summarizes the key intermolecular interactions that are anticipated to be crucial in the solid-state structure of this compound, based on the computational and crystallographic analysis of analogous compounds.

Metadynamics Studies for Binding Mode Analysis

Understanding how a molecule like this compound interacts with a biological target is fundamental for its development as a potential therapeutic agent. While experimental techniques like X-ray crystallography can provide a static snapshot of the binding pose, computational methods are increasingly used to explore the dynamic process of a ligand binding to its receptor. Metadynamics is a powerful enhanced sampling simulation technique that has emerged as a valuable tool for this purpose. nih.gov

Metadynamics works by accelerating the exploration of the conformational landscape of a system, allowing for the simulation of rare events such as ligand binding and unbinding within computationally accessible timescales. researchgate.net The method involves adding a history-dependent bias potential to the system's energy, which is a function of a few selected collective variables (CVs). These CVs are coordinates that describe the progress of the process of interest, such as the distance between the ligand and the binding site or the conformational changes in the protein. By iteratively filling the energy wells along these CVs, the system is encouraged to overcome energy barriers and explore new conformations. researchgate.netbiorxiv.org

The result of a metadynamics simulation is a free-energy surface (FES) that maps the stability of different states of the system. acs.org This FES can reveal the most stable binding poses, intermediate states, and the pathways of ligand entry and exit from the binding site. nih.gov This detailed mechanistic insight is invaluable for rational drug design, helping to explain structure-activity relationships and guiding the optimization of lead compounds. rsc.orgacs.org

While no specific metadynamics studies on this compound were identified in the reviewed literature, the application of this technique can be hypothetically described. For instance, to study its binding to a target protein, one could define CVs that describe the distance of the ligand from the binding pocket and the orientation of the phenyl and benzimidazole moieties relative to key amino acid residues. The resulting FES would not only predict the most favorable binding mode but also quantify the binding affinity and identify any potential allosteric sites. Metadynamics can be particularly useful for systems where the binding pocket is not well-defined or undergoes significant conformational changes upon ligand binding. rsc.org

Other computational methods, such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, have been applied to related triazole and benzimidazole compounds to predict binding modes and rationalize biological activity. researchgate.net Metadynamics represents a significant advancement over these methods by providing a dynamic picture of the binding process and a more accurate calculation of binding free energies. nih.govspringernature.com The combination of metadynamics with other computational approaches is becoming a powerful strategy in modern drug discovery. nih.gov

Mechanistic Insights into Biological Activities of 1 Phenyl 1h 1,3 Benzodiazol 5 Amine and Its Derivatives

Molecular Mechanisms of Antimicrobial Effects

The antimicrobial properties of 1-phenyl-1H-1,3-benzodiazol-5-amine and its related benzimidazole (B57391) derivatives are attributed to their ability to interfere with crucial biochemical pathways essential for the survival and proliferation of microorganisms. These compounds have demonstrated a broad spectrum of activity, targeting both bacteria and fungi through specific molecular interactions.

Inhibition of Bacterial and Fungal Growth Pathways

The efficacy of benzimidazole derivatives as antimicrobial agents stems from their capacity to inhibit key enzymes involved in vital cellular processes. In fungi, a primary mechanism is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that regulates its fluidity and permeability. nih.gov By interacting with the heme iron in the active site of CYP51, these compounds disrupt the demethylation of lanosterol, thereby blocking ergosterol synthesis and compromising the structural integrity of the fungal membrane. nih.gov

In bacteria, a significant target is the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF). nih.gov THF is a vital cofactor for the production of purines, thymidine (B127349), and certain amino acids, making DHFR indispensable for proliferating cells. nih.gov By inhibiting DHFR, benzimidazole derivatives deplete the intracellular pool of THF, thereby halting DNA synthesis and cell growth. nih.gov Molecular docking studies have indicated that these compounds can effectively bind to the DHFR from Staphylococcus aureus, highlighting this as a key mechanism of their antibacterial action. nih.gov

The antimicrobial activity is also influenced by the chemical structure of the derivatives. Studies have shown that compounds featuring an electron-withdrawing group on the phenyl ring tend to exhibit superior antimicrobial effects compared to those with electron-releasing groups or unsubstituted derivatives. nih.govnih.gov For instance, the derivative N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine has been identified as a particularly potent agent against a range of bacteria and fungi. nih.govnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of a Potent Benzimidazole Derivative

| Microorganism | Type | MIC (μg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 7.81 |

| Staphylococcus epidermidis | Gram-positive Bacteria | 7.81 |

| Bacillus cereus | Gram-positive Bacteria | 7.81 |

| Micrococcus leutus | Gram-positive Bacteria | 3.9 |

| Escherichia coli | Gram-negative Bacteria | 3.9 |

| Aspergillus niger | Fungus | 7.81 |

| Aspergillus fumigatus | Fungus | 7.81 |

| Data derived from studies on N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine. nih.govnih.gov |

Mechanistic Basis of Antiproliferative and Cytotoxic Actions

The anticancer activity of this compound and its derivatives is multifaceted, involving the disruption of cellular proliferation through various mechanisms, including interference with DNA processes and inhibition of enzymes crucial for cell growth.

Modulation of DNA Interaction Mechanisms

Benzimidazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) through several interconnected pathways that ultimately affect DNA integrity and replication. nih.gov One accepted mechanism involves the arrest of the cell cycle at different phases, such as G0/G1, S, or G2/M. nih.govnih.gov This disruption leads to aberrant DNA replication, improper chromatin condensation, and abnormal mitosis, culminating in apoptosis. nih.gov Furthermore, many benzimidazole compounds have been found to disturb the mitochondrial membrane potential. nih.gov This disruption results in the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade, a family of proteases that execute the apoptotic process. nih.gov

Structurally related indazole derivatives have also been shown to cause a block in the G0-G1 phase of the cell cycle. nih.govnih.gov This cell cycle arrest is associated with an increase in the ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb, indicating a disruption in the cell's preparation for DNA synthesis. nih.govnih.gov

Enzyme Inhibition in Cellular Proliferation Pathways

A key strategy through which these compounds exhibit antiproliferative action is the targeted inhibition of enzymes essential for cancer cell survival and growth. As with their antibacterial action, dihydrofolate reductase (DHFR) is a prominent target in cancer cells, which have a high demand for the DNA precursors that DHFR helps produce. nih.gov

In addition to DHFR, other enzyme systems are also targeted. A class of inhibitors based on a 3-phenyl-1H-5-pyrazolylamine scaffold, structurally related to benzimidazoles, has been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3). nih.gov FLT3 is a receptor tyrosine kinase that, when mutated, can become constitutively active and drive the proliferation of certain leukemia cells. nih.gov The inhibition of FLT3 by these compounds has demonstrated significant growth inhibition of FLT3-mutated human myeloid leukemia cells (MOLM-13). nih.gov

The antiproliferative activity is often dependent on the specific chemical substitutions on the benzimidazole core. For example, N-substitution with straight-chain alkyl groups on 2-phenyl-1H-benzimidazole derivatives has been shown to enhance antiproliferative activity against breast cancer cell lines like MDA-MB-231. nih.gov

Table 2: Antiproliferative Activity of Benzimidazole and Indazole Derivatives

| Compound Class | Cell Line | Activity Metric | Result |

| 2-phenyl-1H-benzimidazole derivatives | MDA-MB-231 (Breast Cancer) | IC50 | 16.38 - 100 μM nih.gov |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | K562 (Leukemia) | GI50 | 0.041 μM nih.gov |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | Colon & Melanoma Lines | GI50 | Mean: 1.90 μM nih.gov |

| IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values indicate the concentration required to inhibit 50% of the process. |

Biochemical Pathways of Enzyme Modulation

The therapeutic potential of benzimidazole-related structures extends to the modulation of enzymes involved in inflammation, a process closely linked with both microbial infections and cancer.

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. nih.gov They catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is the precursor for various prostaglandins (B1171923) (PGs) and thromboxane. nih.gov These lipid mediators are key players in inflammation and pain. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, the inducible COX-2 isoform is significantly upregulated during inflammation. nih.gov

The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Similarly, compounds with a core structure that can selectively inhibit these enzymes are of significant interest. For instance, selective inhibitors have been developed that can differentiate between the two isoforms. SC-560, a pyrazole (B372694) derivative, is a potent and selective inhibitor of COX-1. nih.gov In vitro assays have demonstrated its ability to inhibit the conversion of arachidonic acid to PGE2 with high efficacy. nih.gov The ability to selectively inhibit COX enzymes demonstrates a sophisticated mechanism of enzyme modulation that could be harnessed in derivatives of this compound for anti-inflammatory purposes. nih.gov

Table 3: In Vitro COX-1 Inhibition by a Selective Inhibitor

| Enzyme | Inhibitor | Activity Metric | Concentration |

| Recombinant Human COX-1 | SC-560 | IC50 | 0.009 μM nih.gov |

| Data for the selective COX-1 inhibitor SC-560, illustrating the principle of targeted enzyme inhibition. nih.gov |

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are crucial in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and subsequently reducing postprandial blood glucose levels. nih.govnih.gov These enzymes, located in the small intestine's epithelium, are responsible for the final step of carbohydrate hydrolysis into absorbable monosaccharides. nih.gov The inhibition of α-glucosidase is a validated therapeutic strategy to control hyperglycemia. nih.gov

Derivatives of 1-phenyl-1H-1,3-benzodiazole have been investigated for their potential to inhibit this enzyme. For instance, a series of quinoline–1,3,4-oxadiazole conjugates bearing a 1,2,3-triazole core were synthesized and evaluated. nih.gov Notably, compounds with specific substitutions, such as a p-fluorobenzyl group or a phenyl-1,2,3-triazolyl moiety, demonstrated significant α-glucosidase inhibitory activity. nih.gov Kinetic studies have revealed that these types of compounds often act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.gov

| Compound Derivative | IC50 (µM) for α-glucosidase | Inhibition Mode |

| Quinoline-1,3,4-oxadiazole with p-fluorobenzyl (4k) | 23.69 | Non-competitive |

| Quinoline-1,3,4-oxadiazole with phenyl-1,2,3-triazolyl (12k) | 22.47 | Non-competitive |

| Quinoline-1,3,4-oxadiazole with bromopentyl (4i) | 15.85 | Not specified |

| Acarbose (Reference Drug) | 17.85 | Competitive |

Thymidylate Kinase (TMK) Inhibition

Thymidylate kinase (TMK) is a critical enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govsemanticscholar.org It catalyzes the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (B83284) (TDP), an essential step for the production of thymidine triphosphate (TTP), a necessary component for DNA replication. semanticscholar.orgnih.gov Due to its low sequence identity with the human equivalent, MtbTMK is an attractive target for the development of new anti-tuberculosis drugs. semanticscholar.orgnih.gov

Research into inhibitors of MtbTMK has led to the design and synthesis of various compounds, including derivatives based on a 1-(piperidin-3-yl)thymine scaffold. nih.govresearchgate.net These inhibitors are designed to fit into the active site of the enzyme. researchgate.net Modeling studies and enzymatic assays have shown that specific amide analogues of this scaffold exhibit potent inhibitory activity against MtbTMK. nih.govresearchgate.net For example, certain modifications to the parent compound have resulted in derivatives with enhanced potency. nih.gov

| Inhibitor Class | Target Enzyme | Significance |

| 1-(piperidin-3-yl)thymine amides | Mycobacterium tuberculosis Thymidylate Kinase (MtbTMK) | Potential for new anti-tuberculosis drugs |

Elastase Inhibition

Human neutrophil elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, particularly those affecting the lungs. nih.gov The development of potent and selective HNE inhibitors is a significant area of therapeutic research. nih.gov

While direct studies on this compound as an elastase inhibitor are not prominent, the broader class of phenyl-containing heterocyclic compounds has been explored. For example, a series of inhibitors with an isoxazol-5(2H)-one scaffold have been synthesized and evaluated for their HNE inhibitory activity. nih.gov These compounds were found to be reversible competitive inhibitors, acting by blocking the active site of the enzyme. nih.gov Another example includes a patented crystalline form of a tosylate salt of a neutrophil elastase inhibitor, indicating active development in this area. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. explorationpub.com This deacetylation process leads to a more compact chromatin structure, which generally suppresses gene transcription. nih.gov Dysregulation of HDAC activity is linked to various diseases, including cancer, making them a significant therapeutic target. explorationpub.com

HDAC inhibitors are a relatively new class of anti-cancer agents. nih.gov The core mechanism of many HDAC inhibitors involves a zinc-binding group that interacts with the zinc ion in the enzyme's active site. explorationpub.com Derivatives of 1-phenyl-1H-1,3-benzodiazole have been investigated within the broader context of developing novel HDAC inhibitors. For instance, a series of thiol-based HDAC inhibitors incorporating a 3-phenyl-1H-pyrazole-5-carboxamide scaffold have been designed. nih.gov One compound from this series, 15j , demonstrated more potent inhibition of total HDACs than the approved drug Vorinostat. nih.gov Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent HDAC inhibition within this class of compounds. nih.gov

| HDAC Inhibitor Class | Key Structural Feature | Notable Compound | IC50 (µM) for total HDACs |

| Thiol-based pyrazole-5-carboxamides | 3-phenyl-1H-pyrazole-5-carboxamide | 15j | 0.08 |

| Reference Drug | Hydroxamic acid | Vorinostat | 0.25 |

Receptor-Ligand Interactions and Signaling Pathway Modulation

This section explores the interactions of this compound and its derivatives with specific receptors and their subsequent effects on cellular signaling pathways.

Glial Cell Line-Derived Neurotrophic Factor Receptor Alpha 1 (GFRα1) Agonism

Information regarding the agonistic activity of this compound or its direct derivatives on the Glial Cell Line-Derived Neurotrophic Factor Receptor Alpha 1 (GFRα1) is not available in the provided search results. Further research would be necessary to determine any potential interactions.

Serotonin (B10506) Receptor (5-HT) Antagonism

The serotonin (5-HT) receptor family comprises seven distinct subtypes (5-HT1–7) that are predominantly G-protein coupled receptors, with the exception of the 5-HT3 ligand-gated ion channel. nih.gov These receptors are involved in a wide array of physiological processes, and their modulation can have significant therapeutic effects. nih.gov

While direct evidence of this compound acting as a serotonin receptor antagonist is limited in the provided results, the broader class of phenyl-substituted heterocyclic compounds has been studied for their interaction with various receptors, including those for neurotransmitters. For instance, research on 1-phenyl-1H-1,2,3-triazoles has shown their ability to act as selective insect GABA receptor antagonists. nih.gov This suggests that the phenyl-heterocycle scaffold can be a basis for designing ligands that interact with neurotransmitter receptors. Serotonin receptors, particularly the 5-HT1A subtype, are known to couple to Gαi/o protein subunits, leading to the modulation of downstream effectors like voltage-gated calcium channels. nih.gov The antagonistic or agonistic activity of a compound at these receptors can therefore have profound effects on neuronal signaling. nih.gov

Neuropeptide Y1 Receptor (YY1R) Antagonism

An extensive review of the available scientific literature did not yield specific data on the Neuropeptide Y1 Receptor (YY1R) antagonist activity of this compound or its direct derivatives. Studies on YY1R antagonists focus on other chemical classes, such as argininamide-type compounds and other non-peptide molecules. nih.govnih.gov Therefore, the potential for this specific benzimidazole scaffold to interact with the YY1R remains uncharacterized in the reviewed literature.

Tyrosine Kinase Receptor Inhibition (e.g., TIE-2, VEGFR-2)

Derivatives of the benzimidazole scaffold have been identified as potent inhibitors of key tyrosine kinase receptors involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and TIE-2.

A novel series of benzimidazole-ureas has been disclosed as dual inhibitors of both VEGFR-2 and TIE-2 kinase receptors. acs.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies of these compounds revealed that the N1 nitrogen of the benzimidazole core plays a critical role in the inhibitory activity. acs.orgnih.gov This was confirmed by X-ray crystallography, which elucidated the binding mode of these compounds within the VEGFR-2 enzyme. acs.orgnih.gov The SAR studies also indicated that for TIE-2 activity, a hydrophobic substituent at the 3-position of the phenyl ring on the urea (B33335) portion of the molecule was favored. acs.orgnih.gov

Further research has focused on 1,2-disubstituted benzimidazoles as targeted VEGFR-2 inhibitors. mdpi.com By optimizing the side chain at the 1-position of the benzimidazole ring, researchers aimed to enhance interactions with key amino acid residues like Cys919 in the receptor's active site. mdpi.com One study reported that a 2-furylbenzimidazole derivative showed more promising cytotoxic activity against a HepG2 cell line than a 2-isopropylbenzimidazole derivative. mdpi.com Certain synthesized compounds demonstrated potent VEGFR-2 inhibition, with some reaching over 80% inhibition in cell-based assays, comparable to the reference drug sorafenib. mdpi.com

The broader class of heterocyclic compounds, including benzimidazoles, is recognized for its potential in VEGFR-2 inhibition. nih.gov The presence of specific substitutions, such as fluoro groups on a phenyl ring, has been shown to result in potent anti-VEGFR-2 activity. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Type | Target | Activity | Reference |

| 1,2-Disubstituted Benzimidazole (17a) | VEGFR-2 | 82% Inhibition | mdpi.com |

| 1,2-Disubstituted Benzimidazole (6) | VEGFR-2 | 80% Inhibition | mdpi.com |

| Quinazoline-Benzenesulfonamide Hybrid (5) | VEGFR-2 | IC₅₀ = 0.24 µM | nih.gov |

| Phenyl-Thiazole-Urea (1) | VEGFR-2 | IC₅₀ = 0.0070 µM | nih.gov |

This table presents data on various heterocyclic VEGFR-2 inhibitors to illustrate the potency within this class. Compounds are from the cited literature and are not all direct derivatives of this compound.

Gamma-Aminobutyric Acid (GABA) Agonism

Based on a review of the scientific literature, there is no available information describing the activity of this compound or its derivatives as agonists of Gamma-Aminobutyric Acid (GABA) receptors. Research into the interaction of phenyl-substituted heterocycles with GABA receptors has focused on other structural classes, such as 1-phenyl-1H-1,2,3-triazoles, which have been investigated as GABA receptor antagonists. nih.gov

Antioxidant Mechanisms and Redox Behavior

The benzimidazole scaffold is a key feature in many compounds designed and evaluated for their antioxidant properties. mdpi.commdpi.com The mechanisms underlying this activity involve the ability to scavenge free radicals, reduce metal ions, and inhibit lipid peroxidation.

Free Radical Scavenging Capabilities

Derivatives of 2-phenyl-1H-benzimidazole have demonstrated significant free radical scavenging capabilities, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comtandfonline.comtandfonline.com The antioxidant capacity is highly dependent on the nature and position of substituents on the phenyl ring.

In one study, 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA) was used as a lead compound and was modified by adding hydroxyl groups to the phenyl ring. nih.gov While the parent compound was devoid of scavenging activity, the introduction of hydroxyl groups markedly increased antioxidant power. nih.gov The best results were obtained in derivatives with hydroxyl groups at the 3 and 4 positions of the phenyl ring. nih.gov The addition of a third hydroxyl group did not lead to further improvement. nih.gov

Other studies on novel benzimidazoles have also shown potent activity. For instance, certain [5-(2-(p-methoxy/chloro)phenyl / (4-pyridinyl)benzimidazol-1-yl methyl)- tandfonline.comtandfonline.comnih.gov-thiadiazole-2-yl(-substituted phenyl amines showed IC₅₀ values for DPPH scavenging that were 17-18 times more potent than the standard antioxidant Butylated Hydroxytoluene (BHT). tandfonline.com

Table 2: DPPH Free Radical Scavenging Activity of Selected Benzimidazole Derivatives

| Compound Series | Most Potent Compound (IC₅₀) | Comparison | Reference |

| Phenyl-Substituted Thiadiazole-Benzimidazoles | 1.2 x 10⁻⁵ M | 18-fold more potent than BHT | tandfonline.com |

| Hydroxy-Phenyl-Benzimidazoles (3,4-dihydroxy) | High Activity (PCL Assay) | Significantly higher than mono-hydroxy derivatives | nih.gov |

| Benzimidazole Hydrazones (with 3,4-dihydroxy) | High Antioxidant Capacity | ~8-fold higher than 2-hydroxy analog | nih.gov |

| Benzylidene Amino-Benzimidazoles (6j) | Remarkable Activity | - | tandfonline.com |

Metal Ion Reducing Potentials

The antioxidant activity of benzimidazole derivatives is also linked to their ability to interact with metal ions, which can catalyze oxidative reactions. The Ferric Reducing Antioxidant Power (FRAP) assay is one method used to evaluate this capacity. nih.govnih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular damage caused by oxidative stress, and its inhibition is a crucial aspect of antioxidant defense. nih.gov Several studies have shown that novel 2-phenyl-1H-benzimidazole derivatives are effective inhibitors of lipid peroxidation in rat liver microsomes. nih.govnih.gov

In one study, a series of 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles was synthesized. nih.govkoreascience.kr The most active compound from this series demonstrated an 84% inhibition of lipid peroxidation at a concentration of 10⁻³ M, which was significantly more effective than the 65% inhibition provided by the standard antioxidant BHT at the same concentration. nih.govkoreascience.kr

Another study investigated 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives. nih.gov The most potent compound in this series, which featured a p-bromophenyl substituent, caused a 57% inhibition of lipid peroxidation, compared to 65% for BHT. nih.gov The antioxidant efficiencies of phenolic compounds, which can be incorporated into the benzimidazole structure, are linked to their ability to stabilize the resulting phenoxyl radical, with amine groups sometimes enhancing this stability. researchgate.net

Table 3: Inhibition of Lipid Peroxidation by 2-Phenyl-Benzimidazole Derivatives

| Compound Series | Most Active Compound | % Inhibition | Standard (BHT) | Reference |

| Thiocarbamoylhydrazine-carbonyl-methyl-benzimidazoles | Compound 10a | 84% | 65% | nih.govkoreascience.kr |

| Arylmethylene-acetohydrazide-benzimidazoles | Compound 3 (p-bromophenyl) | 57% | 65% | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding their biological activities and for the rational design of more potent and selective derivatives. While direct SAR studies on this compound are not extensively documented in the public domain, a wealth of information can be gleaned from research on structurally related benzimidazole derivatives. These studies provide a framework for predicting how modifications to the core structure might influence biological outcomes.

Research into benzimidazole-based anticancer agents has revealed key structural features that govern their efficacy. For instance, in a series of novel 1H-benzo[d]imidazoles, substitutions at the phenyl ring and the length of an alkyl chain on a piperazine (B1678402) moiety were found to be critical for their activity as human topoisomerase I inhibitors. nih.gov Compounds with 3,4-diethoxy or 4-ethoxy substitutions on the phenyl ring demonstrated strong binding to DNA, a key interaction for their anticancer effects. nih.gov This suggests that the electronic properties and steric bulk of substituents on the phenyl group of this compound could significantly modulate its interaction with biological targets. An increase in the electron-donating nature of the substituent at the phenyl end appears to enhance the hydrogen-bonding capability of the imidazole (B134444) NH group with target biomolecules. nih.gov Conversely, a compound bearing a strong electron-withdrawing group like trifluoromethyl (CF3) also showed significant activity, indicating a more complex relationship between electronics and activity. nih.gov

In the context of GABAA receptor modulation, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have highlighted the importance of specific substitutions for maintaining affinity and improving other properties. nih.gov The introduction of a fluorine atom at the 4-position of the phenyl ring was found to be a key modification for enhancing metabolic stability without compromising the compound's ability to bind to the benzodiazepine (B76468) site of the GABAA receptor. nih.gov This indicates that for neurological applications, specific halogen substitutions on the phenyl ring of this compound could be a promising strategy.

The following table summarizes the key SAR findings from related benzimidazole derivatives, which can be extrapolated to hypothesize the SAR for this compound.

| Structural Moiety | Substitution/Modification | Observed Effect on Biological Activity | Inferred Importance for this compound |

| Phenyl Ring | Electron-donating groups (e.g., ethoxy) at the 3 and 4 positions | Enhanced DNA binding and anticancer activity. nih.gov | Substitutions on the phenyl ring are likely to be critical for modulating target interaction. |

| Phenyl Ring | Electron-withdrawing groups (e.g., CF3) | Maintained significant anticancer activity. nih.gov | The electronic nature of the phenyl substituent has a complex but significant impact on activity. |

| Phenyl Ring | Fluorine at the 4-position | Maintained GABAA receptor affinity. nih.gov | Specific halogenation could be key for optimizing activity for neurological targets. |

| Benzimidazole Core | NH group of the imidazole ring | Important for hydrogen bonding with target macromolecules. nih.gov | The integrity of the benzimidazole core is likely essential for target binding. |

| Benzimidazole Core | Position of the amine group (e.g., 5-amino) | Influences polarity and hydrogen bonding potential. | The 5-amino group is a key functional group for establishing specific interactions with biological targets. |

Influence of Substitution Patterns on Metabolic Stability

Studies on related benzimidazole structures have provided valuable insights into how specific chemical modifications can enhance metabolic robustness. A notable finding is the positive impact of fluorination on metabolic stability. For instance, the introduction of a single fluorine atom at the 4-position of the phenyl ring in 2-phenyl-1H-benzo[d]imidazole derivatives was shown to significantly improve their stability in human liver microsomes. nih.gov This is attributed to the strength of the C-F bond, which is less susceptible to metabolic cleavage compared to a C-H bond. The 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative, for example, remained largely unmetabolized after 120 minutes of incubation with human liver microsomes. nih.gov This suggests that a similar substitution on this compound could be a viable strategy to prolong its half-life.

The position of substituents on the benzimidazole ring also affects metabolic stability. For example, in a series of quinoline-based PDE5 inhibitors, the position of a nitrogen atom within a pyridine (B92270) scaffold significantly influenced the metabolic half-life. nih.gov While not a benzimidazole, this highlights the general principle that the arrangement of heteroatoms and substituents within a heterocyclic system can dictate the sites of metabolic attack. For this compound, the 5-amino group could be a potential site for phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate its excretion.